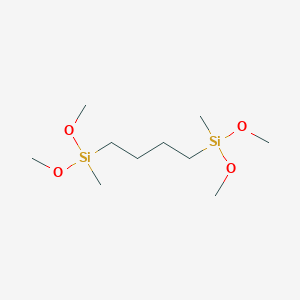
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is a chemical compound with the molecular formula C10H24O4Si2 It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Dimethoxymethylsilane: Dimethoxymethylsilane is reacted with a suitable alkylating agent in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial applications. The reaction conditions are carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane
- 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
Uniqueness
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
875909-99-2 |
|---|---|
Molecular Formula |
C10H26O4Si2 |
Molecular Weight |
266.48 g/mol |
IUPAC Name |
4-[dimethoxy(methyl)silyl]butyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C10H26O4Si2/c1-11-15(5,12-2)9-7-8-10-16(6,13-3)14-4/h7-10H2,1-6H3 |
InChI Key |
SWIWVYUDWDVRPX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCC[Si](C)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















